molecular formula C8H6FN B132452 4-Fluorobenzylisocyanide CAS No. 148890-53-3

4-Fluorobenzylisocyanide

Cat. No.: B132452
CAS No.: 148890-53-3
M. Wt: 135.14 g/mol
InChI Key: DLDWOKWGDHSJOK-UHFFFAOYSA-N
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Description

4-Fluorobenzylisocyanide is an organic compound with the molecular formula C8H6FN. It is characterized by the presence of a fluorine atom attached to a benzyl group, which is further connected to an isocyanide group.

Mechanism of Action

Target of Action

The primary target of 4-Fluorobenzylisocyanide (also known as 4-Fluorobenzyl cyanide or FBCN) is the interfacial kinetics in lithium-ion batteries (LIBs) . The compound plays a crucial role in improving the electrochemical performance of LIBs, which is often plagued by sluggish interfacial kinetics .

Mode of Action

This compound interacts with its target by tuning the Li+ coordination chemistry based on solvent molecular engineering . Specifically, FBCN, featuring steric hindrance and a weak Lewis basic center, is designed to construct a bulky coordination structure with Li+, weakening ion–dipole interaction (Li+–solvents) but promoting coulombic attraction (Li+–anions) at a normal Li salt concentration . This sterically-controlled solvation chemistry reduces the interfacial barrier and thus contributes to improved rate performance .

Biochemical Pathways

The biochemical pathway affected by this compound involves the Li+ solvation structure that bridges the bulk electrolyte and interfacial chemistry, providing a pathway for promoting electrochemical kinetics in LIBs . The compound improves the interfacial kinetics by tuning the Li+ coordination chemistry based on solvent molecular engineering .

Pharmacokinetics

By reducing the interfacial barrier through sterically-controlled solvation chemistry, this compound enhances the electrochemical kinetics in LIBs .

Result of Action

The result of this compound’s action is an improved rate performance in LIBs . By reducing the interfacial barrier through sterically-controlled solvation chemistry, the compound contributes to enhanced electrochemical kinetics, as demonstrated practically in LiFePO4//graphite pouch cells .

Action Environment

The action of this compound is influenced by the environment within the lithium-ion battery. The compound’s efficacy and stability are determined by factors such as the concentration of Li salt and the nature of the solvent . The compound’s design allows it to construct a bulky coordination structure with Li+, even at a normal Li salt concentration .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluorobenzylisocyanide can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzylamine with formamide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobenzylisocyanide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Fluorobenzylisocyanide has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Fluorobenzylisocyanide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

1-fluoro-4-(isocyanomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDWOKWGDHSJOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374569
Record name 4-Fluorobenzylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148890-53-3
Record name 4-Fluorobenzylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 148890-53-3
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